3,4-Dinitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

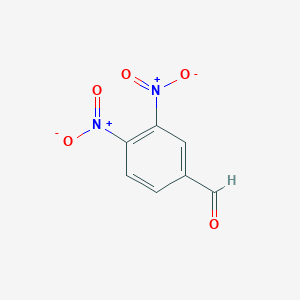

Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEAXMDJIUCDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-98-2 | |

| Record name | 3,4-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dinitrobenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights to support its application in advanced organic synthesis.

Introduction: A Versatile but Demanding Building Block

This compound is an aromatic aldehyde featuring a benzene ring substituted with an aldehyde group (-CHO) and two nitro groups (-NO₂) at positions 3 and 4.[1] The strategic placement of these functional groups imparts a unique and powerful reactivity profile to the molecule. The strong electron-withdrawing nature of the two nitro groups significantly influences the electrophilicity of both the aldehyde carbon and the aromatic ring.[2] This electronic configuration makes this compound a valuable intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials science.[1][2] For instance, it has been utilized in the preparation of unsaturated carboxamides being investigated for the treatment of neuroinflammatory diseases.[3] Understanding the causality behind its reactivity is paramount for any scientist looking to exploit its synthetic potential.

Core Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection and reaction temperature control. The compound typically appears as a yellow crystalline solid.[1] It is soluble in many organic solvents but has limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 35998-98-2 | [3][4][5][6] |

| Molecular Formula | C₇H₄N₂O₅ | [5][6] |

| Molecular Weight | 196.12 g/mol | [4][5][6] |

| Melting Point | 83-85 °C | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents; limited in water | [1] |

| InChIKey | HWEAXMDJIUCDRB-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

While specific experimental spectra are not always publicly available, the expected spectroscopic signature can be reliably predicted based on the functional groups present. These predictions serve as a benchmark for quality control.[2]

Predicted ¹H and ¹³C NMR Data: The powerful electron-withdrawing effects of the nitro and aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon signals downfield.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~10.1 | Singlet | The aldehydic proton is highly deshielded.[2] |

| ¹H | ~8.0 - 9.0 | Multiplets | The three aromatic protons exist in a highly electron-poor environment.[2] |

| ¹³C | ~190 | Singlet | The carbonyl carbon of the aldehyde is significantly deshielded.[2] |

| ¹³C | ~125 - 150 | Multiplets | Aromatic carbons, with those nearest to nitro groups being the most downfield.[2] |

Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of the key functional groups. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl and nitro groups.

-

C=O Stretch (Aldehyde): A strong band around 1700-1715 cm⁻¹.

-

N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Synthesis Pathway and Experimental Protocol

Synthetic Workflow Diagram

The following diagram outlines the key transformations in a representative synthesis. The causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask the aldehyde.

Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.

Experimental Protocol (Adapted from Isomer Synthesis)

This protocol is a self-validating system; successful formation of the intermediate anil in Step 1 provides a good prognostic indicator for the final hydrolysis step.

Objective: To synthesize this compound from 3,4-Dinitrotoluene.

Materials:

-

3,4-Dinitrotoluene

-

p-Nitrosodimethylaniline hydrochloride

-

Anhydrous Sodium Carbonate

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent

Procedure:

-

Preparation of Free Base: In a suitable flask, heat a mixture of p-nitrosodimethylaniline hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base required for condensation. Filter the hot solution to remove the sodium chloride byproduct.[7]

-

Condensation Reaction: To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).[7] The elevated temperature and stirring are necessary to ensure complete reaction between the solid reactants.

-

Isolation of Intermediate: Allow the reaction mixture to cool. The condensation product, a Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the solid with cold 95% ethanol to remove unreacted starting materials.[7]

-

Hydrolysis: Transfer the crude intermediate to a flask containing dilute hydrochloric acid. Vigorously agitate the mixture with steam or by heating to reflux.[7] The acidic conditions are crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the corresponding amine salt.

-

Product Isolation: After hydrolysis is complete, cool the mixture. The crude this compound will solidify. Filter the solid product and wash thoroughly with water to remove acid and the amine salt byproduct.[7]

-

Purification: The crude product can be purified by recrystallization. Heat the solid in a suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form crystals.[7] The purity of the final product should be confirmed by melting point analysis and spectroscopy.

Chemical Reactivity: A Tale of Two Electron Sinks

The reactivity of this compound is dominated by the intense electron-withdrawing resonance and inductive effects of the two nitro groups. This creates two primary sites for nucleophilic attack.

Caption: Key reactivity pathways for this compound.

-

Reactivity of the Aldehyde Group: The aldehyde carbon is rendered highly electrophilic (electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive towards nucleophilic addition reactions.[8] It will readily participate in reactions such as Wittig olefination, Grignard additions, and condensation with amines to form Schiff bases.[9]

-

Reactivity of the Aromatic Ring: Unlike typical benzene rings that undergo electrophilic substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] Strong nucleophiles can displace a leaving group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-O, or C-N bond formation.

-

Reactivity of the Nitro Groups: The nitro groups themselves are key functional handles. They can be selectively or fully reduced to amino groups using reagents like Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental for building more complex structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and pharmacologically active heterocycles.[2]

Safety and Handling

As with many nitroaromatic compounds, this compound must be handled with care due to its potential toxicity.[1] Adherence to standard laboratory safety protocols is mandatory.

| Hazard Type | GHS Classification & Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[6] | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing.[6] |

| Handling | Warning (GHS07)[3][5] | Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[4][6] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] |

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3362201, this compound. Retrieved from [Link][6]

-

Bennett, G. M., & Bell, E. V. (n.d.). 2,4-dinitrobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link][7]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link][9]

-

Central Board of Secondary Education. (2023). Sample Paper (2023-24) Chemistry. Retrieved from [Link][8]

Sources

- 1. CAS 35998-98-2: Benzaldehyde, 3,4-dinitro- | CymitQuimica [cymitquimica.com]

- 2. This compound | 35998-98-2 | Benchchem [benchchem.com]

- 3. 3,4-Dinitro-benzaldehyde | 35998-98-2 [chemicalbook.com]

- 4. 35998-98-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cbseacademic.nic.in [cbseacademic.nic.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

Introduction: Defining the Role of 3,4-Dinitrobenzaldehyde in Modern Research

An In-depth Technical Guide to the Physical Properties of 3,4-Dinitrobenzaldehyde

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with two nitro groups at the 3 and 4 positions.[1][2] Its chemical structure, particularly the presence of the electrophilic aldehyde and the strongly electron-withdrawing nitro groups, makes it a valuable and reactive intermediate in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its core physical and spectroscopic properties, offering a technical foundation for researchers, scientists, and drug development professionals who utilize this compound. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[1][3] This document moves beyond a simple data sheet, providing insights into the causality behind experimental choices and establishing a framework for its empirical validation.

Core Physicochemical Properties

The macroscopic and thermodynamic properties of this compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage. These core characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 35998-98-2 | [2][4] |

| Molecular Formula | C₇H₄N₂O₅ | [1][2] |

| Molecular Weight | 196.12 g/mol | [1][2][4] |

| Appearance | Typically a yellow to brown crystalline solid | [1][5] |

| Melting Point | 83-85 °C | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

Appearance and Form: At room temperature, this compound exists as a yellow to brown crystalline solid.[1][5] The color is characteristic of many nitro-aromatic compounds. The crystalline nature implies a well-ordered molecular lattice, which is consistent with its defined melting point range.

Melting Point: The melting point is a critical indicator of purity. For this compound, a sharp melting range of 83-85 °C is indicative of a high-purity sample.[4] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile: The molecule's solubility is dictated by its structure. The hydrophobic benzene ring and the overall molecular structure limit its solubility in water.[1] However, the presence of polar nitro groups and the aldehyde functional group allows for solubility in various organic solvents.[1] This differential solubility is fundamental to its use in reactions (ensuring it can be dissolved with other reagents) and its subsequent purification via techniques like recrystallization or chromatography.

Molecular Structure and Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure, allowing for unambiguous identification and characterization.

Molecular Structure Diagram

The structural arrangement of this compound is key to its reactivity and physical properties.

Caption: 2D structure of this compound.

Spectroscopic Data Summary

| Spectroscopy | Characteristic Features |

| Infrared (IR) | Strong C=O stretch (~1700-1710 cm⁻¹), aldehyde C-H stretches (~2720, ~2820 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹, ~1350 cm⁻¹), aromatic C=C and C-H absorptions.[6] |

| ¹H NMR | Aldehyde proton (singlet, δ ≈ 9.9-10.1 ppm), three aromatic protons in a complex splitting pattern (δ ≈ 8.0-8.8 ppm). |

| UV-Vis | Strong π→π* transitions involving the nitro and benzene groups (~250 nm) and weaker n→π* transitions at longer wavelengths.[7] |

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong carbonyl (C=O) absorption of the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde proton, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, is highly characteristic and helps distinguish it from a ketone.[6] Furthermore, strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the two nitro (NO₂) groups are expected and are definitive for this class of compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides precise information about the electronic environment of the hydrogen atoms. The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a distinct singlet far downfield. The three protons on the aromatic ring will exhibit a more complex pattern due to spin-spin coupling and the powerful electron-withdrawing effects of the adjacent nitro and aldehyde groups, which shift them significantly downfield.

UV-Visible Spectroscopy: The electronic structure of this compound gives rise to characteristic absorptions in the UV-Vis range. The spectrum is typically characterized by intense absorption bands at shorter wavelengths (around 250 nm) due to π→π* electronic transitions within the conjugated aromatic system.[7] Weaker n→π* transitions associated with the carbonyl and nitro groups may be observed at longer wavelengths.[7]

Experimental Protocols for Physical Characterization

To ensure scientific integrity, physical properties must be verifiable. The following protocols outline standard, self-validating methodologies for characterizing a sample of this compound.

Workflow for Physicochemical and Spectroscopic Analysis

The logical flow of analysis ensures that each step builds upon the last, from basic physical properties to detailed structural confirmation.

Caption: General workflow for the characterization of this compound.

Protocol 1: Melting Point Determination

-

Principle: This method relies on the principle that a pure crystalline solid exhibits a sharp, defined melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (83 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1).

-

Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (≤ 2 °C) and fall within the literature value of 83-85 °C.[4]

-

Protocol 2: Infrared (IR) Spectrum Acquisition (ATR-FTIR)

-

Principle: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive method to identify functional groups within a molecule by measuring the absorption of infrared radiation.

-

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum. Identify and label the key absorption peaks, comparing them to expected values:

-

C=O (aldehyde) stretch: ~1705 cm⁻¹

-

NO₂ asymmetric stretch: ~1530 cm⁻¹

-

NO₂ symmetric stretch: ~1350 cm⁻¹

-

Aldehyde C-H stretches: ~2720 and ~2820 cm⁻¹

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

-

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

-

Hazard Profile: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][4] Aromatic nitro compounds, in general, should be treated with caution.

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational reagent whose utility is directly linked to its distinct physical and chemical properties. Its defined melting point, characteristic spectroscopic signature, and predictable solubility provide the necessary parameters for its successful application and quality control in research and development. The methodologies outlined in this guide serve as a robust framework for the empirical validation of this compound, ensuring both safety and scientific rigor. By understanding these core properties, researchers can confidently employ this compound as a building block for the synthesis of novel and complex chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3362201, this compound. Retrieved from PubChem. [Link]

-

Hohlneicher, G., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 171-181. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. CAS 35998-98-2: Benzaldehyde, 3,4-dinitro- | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dinitro-benzaldehyde | 35998-98-2 [chemicalbook.com]

- 4. 35998-98-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide on the Core of 3,4-Dinitrobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dinitrobenzaldehyde, a key organic compound with significant applications in scientific research and drug development. We will delve into its molecular structure, synthesis, and critical role as a chemical intermediate and derivatizing agent, offering field-proven insights and detailed protocols to empower your experimental work.

Core Molecular Structure and Physicochemical Profile

This compound is an organic compound with the chemical formula C₇H₄N₂O₅.[1][2] Its molecular structure is defined by a benzene ring substituted with an aldehyde group (-CHO) and two nitro groups (-NO₂) at the 3 and 4 positions. This specific arrangement of electron-withdrawing groups profoundly influences the molecule's reactivity and utility.

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 196.12 g/mol [1][3] |

| Appearance | Pale yellow to brown crystalline powder[4] |

| Melting Point | 68-71 °C[4] |

| Boiling Point | 190 °C at 10 mmHg[4] |

| CAS Number | 35998-98-2[5] |

The presence of the aldehyde and two nitro groups makes the aromatic ring electron-deficient, which is a key determinant of its chemical behavior.

Caption: Molecular structure of this compound.

Synthesis and Purification Strategies

The synthesis of dinitrobenzaldehydes can be approached through various routes, including the nitration of benzaldehyde or the oxidation of dinitrotoluenes. For instance, 2,4-dinitrobenzaldehyde has been prepared from 2,4-dinitrotoluene.[6] The synthesis of 3-nitrobenzaldehyde is a crucial step in the production of several dihydropyridine calcium channel blockers.[7]

A general synthetic approach for dinitrobenzaldehydes involves the controlled nitration of a substituted benzene ring. For example, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde involves the nitration of salicylaldehyde.[8]

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of dinitrobenzaldehydes.

Self-Validating Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

To ensure the reliability of experimental results, the purity of this compound must be rigorously confirmed.

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of methanol and water. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.

-

Sample Preparation: Prepare the sample solution of the synthesized or commercial this compound in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the sample solution and compare the retention time and peak purity with the standard. The purity is calculated based on the area percentage of the main peak.

Key Applications in Research and Development

This compound is a valuable reagent in several areas of scientific investigation.

Chemical Intermediate in Drug Synthesis

Various substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals. For example, 3,4-dihydroxybenzaldehyde is a key building block for drugs like Tadalafil and Erlotinib.[9] Similarly, dinitrobenzaldehyde derivatives are utilized in the preparation of compounds with potential therapeutic activities. For instance, they are used in synthesizing unsaturated carboxamides for treating neuroinflammatory diseases.[5] Hydrazone derivatives of dinitrobenzaldehydes have also been investigated for their antimicrobial properties.[8]

Derivatizing Agent for Analytical Applications

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases. These derivatives are often highly colored or UV-active, enabling sensitive detection and quantification of the parent amine-containing compounds, such as amino acids and pharmaceuticals, by spectrophotometry or HPLC.

Derivatization Reaction Pathway:

Caption: The condensation reaction between this compound and a primary amine.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Summary: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[4]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[4]

Conclusion

This compound is a versatile and valuable molecule for the scientific community. Its distinct molecular architecture underpins its utility as a key intermediate in the synthesis of complex organic molecules and as an effective derivatizing agent for analytical purposes. A thorough understanding of its properties and adherence to validated protocols are essential for leveraging its full potential in research and drug development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4N2O5). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-Dinitrobenzaldehyde. Retrieved from [Link]

-

OAText. (2018, September 14). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dinitrobenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 239-241.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H4N2O5) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. 3,4-Dinitro-benzaldehyde | 35998-98-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. oatext.com [oatext.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dinitrobenzaldehyde

Introduction

3,4-Dinitrobenzaldehyde is an organic compound with the chemical formula C₇H₄N₂O₅.[1] As a derivative of benzaldehyde, it features an aromatic ring substituted with an aldehyde functional group and two nitro groups. Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of diverse products, including dyes, polymers, and pharmaceuticals.[2] The strong electron-withdrawing nature of the nitro groups significantly influences the chemical and physical properties of the molecule, making its structural verification and purity assessment critical.[2]

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectroscopic data for this and similar nitroaromatic compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, grounding our discussion in established principles and field-proven methodologies.

Molecular Structure and Spectroscopic Implications

The arrangement of functional groups in this compound is the primary determinant of its spectroscopic signature. The molecule consists of a benzene ring with an aldehyde group at position 1, and two nitro groups at positions 3 and 4.

Caption: Structure of this compound with atom numbering for spectral assignments.

The aldehyde and, particularly, the two nitro groups are potent electron-withdrawing groups (EWGs). This has several predictable consequences:

-

NMR Spectroscopy : The EWGs decrease the electron density of the aromatic ring, causing the attached protons and carbons to be "deshielded" and resonate at higher chemical shifts (downfield).[3]

-

IR Spectroscopy : The C=O bond of the aldehyde and the N-O bonds of the nitro groups will produce strong, characteristic absorption bands.

-

Mass Spectrometry : The nitro groups provide predictable fragmentation pathways, often involving the loss of NO₂ or NO radicals.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The position (chemical shift), splitting (multiplicity), and area (integration) of each signal are used to elucidate the structure.

Anticipated ¹H NMR Spectral Features

For this compound, we anticipate four distinct signals:

-

Aldehydic Proton (H-CHO) : This proton is directly attached to the carbonyl carbon and is highly deshielded. It is expected to appear as a singlet far downfield, typically around 10.0 ppm.[5][6]

-

Aromatic Proton (H-2) : This proton is ortho to the aldehyde group. It will be a doublet, split by the adjacent H-6. Its chemical shift will be significantly downfield due to the anisotropic effect of the C=O group.

-

Aromatic Proton (H-5) : This proton is ortho to a nitro group and meta to the aldehyde. It will appear as a doublet, split by the adjacent H-6.

-

Aromatic Proton (H-6) : This proton is situated between H-2 and H-5. It will appear as a doublet of doublets, being split by both neighboring protons.

The strong electron-withdrawing nature of the substituents leads to all aromatic protons resonating at a relatively high chemical shift, typically between 8.0 and 9.0 ppm.

¹H NMR Data Summary (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.1 | Singlet (s) | - | 1H | H-CHO |

| ~8.7 | Doublet (d) | ~2 | 1H | H-2 |

| ~8.5 | Doublet of Doublets (dd) | ~8, ~2 | 1H | H-6 |

| ~8.2 | Doublet (d) | ~8 | 1H | H-5 |

| Note: These are predicted values based on established substituent effects. Actual values may vary depending on the solvent and spectrometer frequency. |

Protocol for ¹H NMR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible spectrum.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for nitroaromatic compounds due to its excellent solvating power.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking : The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift.

-

Shimming : The magnetic field is homogenized by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.[3]

-

-

Data Acquisition :

-

Set appropriate acquisition parameters:

-

Pulse Angle : A 30-45° pulse is typically used for standard quantitative spectra.[3]

-

Acquisition Time : 2-4 seconds to ensure adequate data point resolution.[3]

-

Relaxation Delay : A 1-5 second delay between pulses allows protons to return to their equilibrium state, ensuring accurate integration.[3]

-

Number of Scans : 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.[3]

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative ratio of protons for each peak.

-

Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[3]

-

Caption: Standard workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Anticipated ¹³C NMR Spectral Features

Due to the molecule's asymmetry, all seven carbon atoms are chemically distinct and should produce seven signals.

-

Carbonyl Carbon (C-7) : The aldehyde carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 190-195 ppm.[7]

-

Aromatic Carbons (C-1 to C-6) : These will resonate in the typical aromatic region of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro groups (C-3, C-4) and the aldehyde group (C-1) will be shifted further downfield compared to the others.

¹³C NMR Data Summary (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C-7 (CHO) | Highly deshielded carbonyl carbon.[7] |

| ~150 | C-4 | Attached to NO₂, deshielded. |

| ~148 | C-3 | Attached to NO₂, deshielded. |

| ~138 | C-1 | Attached to CHO, deshielded. |

| ~132 | C-6 | Affected by adjacent EWGs. |

| ~128 | C-5 | Less affected by EWGs. |

| ~125 | C-2 | Less affected by EWGs. |

| Note: These are predicted values. The exact assignments often require advanced 2D NMR techniques like HSQC and HMBC for unambiguous confirmation. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of this compound is dominated by absorptions from the aldehyde and nitro groups.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2860-2800 & 2760-2700 | Medium | C-H Stretch | Aldehyde C-H (Fermi doublet)[8] |

| 1710-1690 | Strong | C=O Stretch | Aldehyde Carbonyl[8] |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550-1500 | Strong | N=O Asymmetric Stretch | Nitro Group (NO₂) |

| 1360-1320 | Strong | N=O Symmetric Stretch | Nitro Group (NO₂) |

| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring Substitution |

Causality in Interpretation : The presence of a strong peak around 1700 cm⁻¹ is highly indicative of a carbonyl group. When observed alongside the characteristic pair of C-H stretching bands between 2700-2900 cm⁻¹, it provides compelling evidence for an aldehyde functional group.[8] The two very strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ are the classic signature of an aromatic nitro compound, corresponding to the asymmetric and symmetric stretches of the NO₂ group, respectively.

Protocol for IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application : Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Collection : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire Spectrum : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. The molecular weight of this compound (C₇H₄N₂O₅) is 196.12 g/mol .[1]

Expected Fragmentation Pattern

In Electron Ionization (EI) mode, nitroaromatic compounds typically show a detectable molecular ion (M⁺) peak.[9] The fragmentation is often driven by the nitro groups.

-

Molecular Ion (M⁺) : m/z = 196

-

Loss of NO₂ : [M - NO₂]⁺ → m/z = 150

-

Loss of NO : [M - NO]⁺ → m/z = 166

-

Loss of CHO : [M - CHO]⁺ → m/z = 167

-

Loss of CO : [M - CHO - CO]⁺ → m/z = 139

Mass Spectrometry Data Summary

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 196 | [M]⁺ | [C₇H₄N₂O₅]⁺ |

| 150 | [M - NO₂]⁺ | [C₇H₄NO₃]⁺ |

| 166 | [M - NO]⁺ | [C₇H₄N₂O₄]⁺ |

| 139 | [M - NO₂ - H]⁺ | [C₇H₃NO₃]⁺ |

| 120 | [M - NO₂ - NO]⁺ | [C₇H₄O₂]⁺ |

digraph "Fragmentation_Pathway" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₇H₄N₂O₅]⁺\nm/z = 196"]; M_minus_NO2 [label="[C₇H₄NO₃]⁺\nm/z = 150"]; M_minus_NO [label="[C₇H₄N₂O₄]⁺\nm/z = 166"]; M_minus_NO2_minus_CO [label="[C₆H₄NO₂]⁺\nm/z = 122"]; M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_NO [label="- NO"]; M_minus_NO2 -> M_minus_NO2_minus_CO [label="- CO"];

}

Caption: A primary fragmentation pathway for this compound in EI-MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Expected UV-Vis Absorptions

The spectrum of nitrobenzaldehyde isomers is typically characterized by three main absorption regions:[10]

-

Weak n→π transitions*: Occurring at longer wavelengths (~350 nm), these arise from the lone pairs on the oxygen atoms of the nitro and aldehyde groups.

-

π→π transitions (arene)*: A band of intermediate intensity around 300 nm, dominated by excitations within the benzene ring.

-

π→π transitions (charge transfer)*: Strong absorptions below 260 nm, often involving charge transfer between the benzene ring and the nitro groups.

UV-Vis Data Summary

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ~350 | Low (~100) | n→π |

| ~300 | Medium (~1000) | π→π |

| ~250 | High (>10000) | π→π* |

| Note: Data is based on general characteristics of nitrobenzaldehydes and may vary with solvent.[10] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards : It is harmful if swallowed, in contact with skin, or if inhaled.[1][11] It may cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups, mass spectrometry confirms the molecular weight and provides fragmentation data, and UV-Vis spectroscopy reveals the electronic properties of the conjugated system. A thorough application of these techniques, guided by the principles and protocols outlined in this guide, enables unambiguous structural confirmation and purity assessment, which are essential for its application in research and development.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- This compound | C7H4N2O5 | CID 3362201. PubChem - NIH.

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- SAFETY D

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- 1H NMR Spectra and Peak Assignment.

- 35998-98-2 Cas No. | this compound | Apollo. Apollo Scientific.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

- 1. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. 35998-98-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3,4-Dinitrobenzaldehyde in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3,4-Dinitrobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both predicted data and detailed experimental protocols for its determination.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₇H₄N₂O₅, Molar Mass: 196.12 g/mol ) is a yellow crystalline solid at room temperature.[1] Its utility in organic synthesis is largely dependent on its interaction with various solvents, making a thorough understanding of its solubility paramount for reaction kinetics, purification processes like recrystallization, and formulation development. Inadequate solubility can lead to poor yields, difficult purifications, and challenges in downstream processing. This guide aims to provide a robust framework for understanding and predicting the solubility of this compound, thereby empowering researchers to optimize their synthetic and formulation strategies.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a polar aromatic compound, its solubility in a given organic solvent is a function of several factors:

-

Polarity: The presence of two electron-withdrawing nitro groups and a polar aldehyde group imparts a significant dipole moment to the molecule. Therefore, it is expected to be more soluble in polar organic solvents.

-

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit enhanced solubility.

-

Molecular Size and Shape: The relatively planar structure of the benzene ring facilitates packing in a crystal lattice. Overcoming this lattice energy is a key step in the dissolution process.

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[3][4] They deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, and if this distance is smaller than the interaction radius (R₀) of the solute, dissolution is probable.[3]

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5][6] It estimates the activity coefficient of a compound by considering the contributions of its constituent functional groups.[5][7] This method is particularly useful for predicting the solubility of compounds in a wide range of solvents, especially when experimental data is scarce.[5][8][9]

Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Qualitative Solubility | Estimated Solubility ( g/100 mL at 25°C) | Rationale |

| Alcohols | Methanol | Soluble | 5 - 10 | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | 3 - 7 | Similar to methanol, but slightly lower polarity. | |

| Ketones | Acetone | Very Soluble | > 15 | Highly polar aprotic solvent, strong dipole-dipole interactions. |

| Methyl Ethyl Ketone | Very Soluble | > 10 | Similar to acetone. | |

| Esters | Ethyl Acetate | Soluble | 8 - 12 | Moderately polar aprotic solvent. |

| Ethers | Diethyl Ether | Moderately Soluble | 1 - 3 | Low polarity, but can act as a hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Soluble | 10 - 15 | Cyclic ether with higher polarity than diethyl ether. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | < 1 | Non-polar solvent, limited interaction with the polar solute. |

| Benzene | Sparingly Soluble | < 1 | Similar to toluene. | |

| Halogenated Solvents | Dichloromethane | Soluble | 8 - 12 | Polar aprotic solvent.[10][11] |

| Chloroform | Soluble | 5 - 10 | Similar to dichloromethane. | |

| Amides | Dimethylformamide (DMF) | Very Soluble | > 20 | Highly polar aprotic solvent with a strong dissolving power. |

| Nitriles | Acetonitrile | Soluble | 7 - 11 | Polar aprotic solvent. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis (HPLC Method):

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC with a UV detector at the wavelength of maximum absorbance for this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor to calculate the solubility.

-

Safety and Handling Precautions

This compound is a potentially hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided data and methodologies are intended to serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries, facilitating more efficient and effective process development.

References

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. [Link]

-

PubMed. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. [Link]

-

PubMed. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

SpringerLink. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

-

SCM. Using the UNIFAC program. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Dichloromethane. [Link]

-

Lenntech. Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. [Link]

Sources

- 1. CAS 35998-98-2: Benzaldehyde, 3,4-dinitro- | CymitQuimica [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AC Model: UNIFAC Prediction [trc.nist.gov]

- 7. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scm.com [scm.com]

- 10. Dichloromethane - Wikipedia [en.wikipedia.org]

- 11. environex.net.au [environex.net.au]

- 12. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a consolidated, in-depth resource on the handling and reactivity of specialized aromatic compounds. 3,4-Dinitrobenzaldehyde, with its unique electronic and steric properties, presents both opportunities and challenges in synthetic chemistry. This guide is born out of the necessity to bridge the gap between scattered literature and practical laboratory application. It is designed not as a rigid set of instructions, but as a comprehensive manual to empower researchers to make informed decisions, ensuring both safety and success in their experimental endeavors. Herein, we will explore the core chemical behaviors of this versatile molecule, grounded in established principles and supported by practical, field-tested insights.

Introduction to this compound: A Molecule of Dual Functionality

This compound is an aromatic aldehyde bearing two nitro groups on the benzene ring.[1] This substitution pattern profoundly influences the reactivity of both the aldehyde functional group and the aromatic ring itself. The strong electron-withdrawing nature of the two nitro groups renders the aldehydic carbon highly electrophilic and activates the aromatic ring towards nucleophilic substitution, while also influencing the stability of the molecule. This dual reactivity makes it a valuable intermediate in the synthesis of a variety of target molecules, including pharmaceuticals and dyes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₅ | [1] |

| Molecular Weight | 196.12 g/mol | [1] |

| Appearance | Yellowish crystalline solid | Inferred from related compounds |

| Melting Point | Not readily available; (2,4-isomer: 68-71 °C, 3,5-isomer: 76-80 °C) | [3][4] |

| Boiling Point | Not readily available; (2,4-isomer: 190 °C @ 10 mmHg) | [3] |

| Solubility | Limited solubility in water; soluble in many organic solvents. | Inferred from general knowledge and related compounds[5] |

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between the aldehyde and the dinitro-substituted aromatic ring. Understanding this interplay is key to successfully employing this reagent in synthesis.

Reactions at the Aldehyde Carbonyl

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and related reactions. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonyl carbon, making it particularly susceptible to attack by nucleophiles.

This compound reacts with primary amines to form imines (Schiff bases), a fundamental transformation in organic synthesis. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive.

Experimental Protocol: General Procedure for Imine Formation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the primary amine (1-1.2 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the imine product can often be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Caption: Mechanism of Imine Formation.

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into a carbon-carbon double bond. This reaction involves a phosphorus ylide (Wittig reagent) and is a cornerstone of alkene synthesis. The nature of the substituents on the ylide will influence the stereoselectivity (E/Z) of the resulting alkene.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Aldehyde: Cool the ylide solution (typically to 0 °C or below) and slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Wittig Reaction Workflow.

The Knoevenagel condensation is another important C-C bond-forming reaction where this compound reacts with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (1-1.2 equivalents), and a suitable solvent (e.g., ethanol, toluene, or even solvent-free conditions).

-

Catalyst Addition: Add a catalytic amount of a base. Common catalysts include piperidine, pyridine, or ammonium salts.

-

Reaction: Heat the mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed, and the residue purified by recrystallization or column chromatography.

Reactions Involving the Nitro Groups

The two nitro groups are not merely spectators; they are key players in the reactivity profile of this compound.

One of the most significant reactions of dinitroaromatic compounds is the reduction of the nitro groups to amino groups. The resulting 3,4-diaminobenzaldehyde is a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Comments |

| Fe / HCl or Fe / Acetic Acid | Acidic, aqueous | A classic and cost-effective method. |

| SnCl₂ / HCl | Acidic, aqueous | Another common and effective method. |

| H₂ / Pd, Pt, or Ni catalyst | Catalytic hydrogenation | Can be very clean but may also reduce the aldehyde. |

| Sodium Borohydride (NaBH₄) with a catalyst | Varies | Typically reduces aldehydes and ketones, but can be modified for nitro group reduction. |

| Zinc dust / Acetic Acid | Mildly acidic | A milder alternative to stronger acid-metal combinations. |

Experimental Protocol: Reduction of this compound to 3,4-Diaminobenzaldehyde using Iron

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend this compound (1 equivalent) and iron powder (excess, e.g., 3-5 equivalents) in a mixture of ethanol and water.

-

Acid Addition: Add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.

-

Heating: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a solution of sodium carbonate or sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-diaminobenzaldehyde. This product is often used directly in the next step or can be purified by recrystallization, though it may be prone to oxidation.

Stability and Storage: Preserving the Integrity of this compound

The stability of this compound is a critical consideration for its effective use in research and development. Like many nitroaromatic compounds, its stability can be influenced by temperature, light, and the presence of other chemical agents.

Thermal Stability

Recommended Handling Precautions:

-

Avoid heating the solid material to high temperatures.

-

When performing reactions at elevated temperatures, ensure proper temperature control and pressure relief.

-

Be aware of the potential for exothermic decomposition, especially on a larger scale.

Photostability

Aromatic nitro compounds can be sensitive to light. Exposure to UV radiation can lead to photochemical degradation. While quantitative data on the photostability of this compound is limited, it is prudent to protect it from light to prevent the formation of impurities.

Recommended Storage and Handling:

-

Store this compound in amber glass bottles or other light-blocking containers.[6]

-

Minimize exposure to direct sunlight and strong artificial light during handling and in reactions.

-

For photosensitive reactions, consider using amber glassware or wrapping the reaction vessel in aluminum foil.

Chemical Stability and Incompatibilities

This compound is generally stable under normal laboratory conditions. However, as a dinitroaromatic compound and an aldehyde, it has potential incompatibilities that must be considered.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous or explosive reaction.[3]

-

Strong Reducing Agents: While controlled reduction is a key reaction, uncontrolled mixing with strong reducing agents should be avoided.

-

Strong Bases: The aldehyde proton is not acidic, but strong bases can potentially catalyze aldol-type side reactions or other decompositions, especially at elevated temperatures.

-

Metals: Contact with certain metals, especially in the presence of moisture, could potentially catalyze decomposition.

Recommended Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][6]

-

Keep containers tightly closed to prevent moisture ingress.[3]

Caption: Key Factors Influencing Stability.

Purification and Characterization

Ensuring the purity of this compound is essential for obtaining clean and reproducible reaction outcomes.

Purification by Recrystallization

Recrystallization is the most common method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol: General Procedure for Recrystallization

-

Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes). For 3-nitrobenzaldehyde, a related compound, a range of solvents including alcohols, esters, and aromatic hydrocarbons have been shown to be effective.[7]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at a moderate temperature.

Spectroscopic Characterization

Confirmation of the identity and purity of this compound is typically achieved through standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0 ppm. - Aromatic protons in the region of δ 7.5-9.0 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm. - Aromatic carbon signals in the region of δ 120-150 ppm. |

| IR Spectroscopy | - Carbonyl (C=O) stretch of the aldehyde around 1700-1720 cm⁻¹. - C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹. - Asymmetric and symmetric stretches of the nitro groups (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2][8] - Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (196.12 g/mol ). |

Conclusion and Future Outlook

This compound is a potent synthetic intermediate whose reactivity is governed by the synergistic effects of its aldehyde and dinitroaromatic functionalities. A thorough understanding of its reactivity, coupled with careful consideration of its stability and handling requirements, is paramount for its successful application in the synthesis of complex molecules. While this guide provides a comprehensive overview based on available data and established chemical principles, there remains a need for more specific, publicly available quantitative data on the thermal and photostability of this particular isomer. Such data would further enhance the safe and efficient utilization of this versatile chemical in the scientific community.

References

-

Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). [No valid URL provided].

-

ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). A new procedure for preparing 3,4-dinitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DTA/DSC Data of Compounds 1−3. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). viii. common solvents for crystallization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy- 3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.). [No valid URL provided].

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (n.d.). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. Retrieved from [Link]

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). [No valid URL provided].

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

Universal Lab Blog. (2024, June 26). DSC vs TGA analysis. Retrieved from [Link]

- IR Chart. (n.d.). [No valid URL provided].

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Retrieved from [Link]

- Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. (2021, October 20). [No valid URL provided].

-

ResearchGate. (n.d.). Dependence of quantum yield of photo-degradation, ϕ D , on input energy.... Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Properties of Solvents Used in Organic Chemistry. (n.d.). [No valid URL provided].

-

ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

-

PubMed. (n.d.). 1) (304-329 nm) spectral region: detection of radical photoproducts using pulsed laser photolysis-pulsed laser induced fluorescence. Retrieved from [Link]

Sources

- 1. This compound | C7H4N2O5 | CID 3362201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to the Safe Handling of 3,4-Dinitrobenzaldehyde for Researchers and Drug Development Professionals